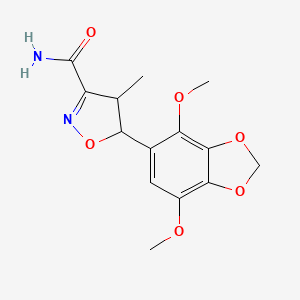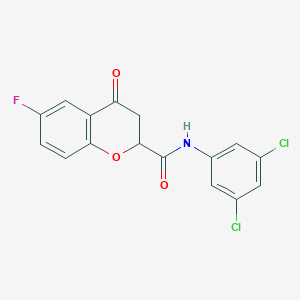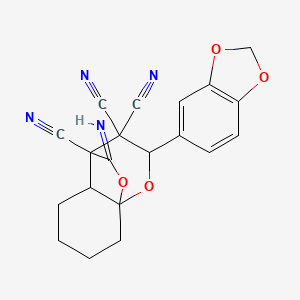
5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an oxazole ring
Preparation Methods
The synthesis of 5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and oxazole intermediates. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H16N2O6 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O6/c1-6-9(14(15)17)16-22-10(6)7-4-8(18-2)12-13(11(7)19-3)21-5-20-12/h4,6,10H,5H2,1-3H3,(H2,15,17) |
InChI Key |
GQCSZFIIOQVORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C(=O)N)C2=CC(=C3C(=C2OC)OCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Allyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate](/img/structure/B11478889.png)
![Methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl}benzoate](/img/structure/B11478896.png)


![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide](/img/structure/B11478907.png)

![N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide](/img/structure/B11478919.png)
![2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11478933.png)
![methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11478941.png)
![4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene](/img/structure/B11478949.png)
![ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate](/img/structure/B11478954.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-amine](/img/structure/B11478959.png)
![2(1H)-Quinoxalinone, 4-[3-(3,4-dimethoxyphenyl)-1-oxopropyl]-3,4-dihydro-](/img/structure/B11478984.png)
![N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478988.png)
